molecular formula C42H53NO15 B14735766 methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate

Cat. No.: B14735766
M. Wt: 811.9 g/mol
InChI Key: IGDMPTXQUGESNO-YKKBDBGVSA-N
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Description

The compound methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate is a highly complex polycyclic molecule characterized by:

  • A fused tetracyclic backbone with 23,25-dioxa-5-aza heteroatom incorporation.
  • Multiple stereogenic centers (11R,12R,13R,14R,15R,16R,17R,18R,19R), critical for its three-dimensional conformation.
  • Functional groups: diacetyloxy, pentahydroxy, octamethyl, and dioxo moieties.
  • A macrocyclic framework with conjugated double bonds (7E,9Z,20Z).

Properties

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

IUPAC Name

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate

InChI

InChI=1S/C42H53NO15/c1-17-13-12-14-18(2)40(51)43-30-20(4)37(57-24(8)44)26-27(34(30)49)33(48)22(6)36-28(26)35(55-16-56-36)19(3)15-42(10,53)39(50)23(7)38(58-25(9)45)29(41(52)54-11)32(47)21(5)31(17)46/h12-15,17,21,23,29,31-32,38-39,46-47,49-50,53H,16H2,1-11H3,(H,43,51)/b13-12-,18-14+,19-15-/t17-,21-,23+,29-,31-,32-,38-,39-,42-/m1/s1

InChI Key

IGDMPTXQUGESNO-YKKBDBGVSA-N

Isomeric SMILES

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C\[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)OC(=O)C)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)OC(=O)C)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure, followed by the selective introduction of hydroxyl and acetoxy groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and acetoxy groups play a crucial role in its binding to enzymes and receptors. The tetracyclic framework provides structural stability and specificity in its interactions. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with analogs from literature:

Feature Target Compound Analog 1: Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate Analog 2: Rifaximin derivatives
Core Structure Tetracyclic (23,25-dioxa-5-aza) Tetracyclic (8,12-dioxa-14,15-diaza) Hexacyclic (8,37-dioxa-24,27,33-triaza)
Functional Groups 2,16-diacetyloxy; 12,14,18,19,31-pentahydroxy; 6,28-dioxo; 8 methyl groups 11,14,16-triphenyl; 8,12-dioxa; 14,15-diaza 36-tetrahydroxy; 11-methoxy; 6,23-dioxo; 8 methyl groups
Stereochemistry 11R,12R,13R,14R,15R,16R,17R,18R,19R Not explicitly reported; crystal structure reveals planar aromatic regions Multiple stereocenters (e.g., 7S,9E,11S,12R)
Molecular Weight ~950–1000 g/mol (estimated) 538.57 g/mol (C₃₃H₂₆N₂O₄) ~800–850 g/mol (estimated)
Biological Activity Hypothesized: Anti-inflammatory, antimicrobial (based on ester/hydroxyl groups) Not reported; structural similarity to 4H-chromene derivatives with antioxidant properties Antibacterial (e.g., Rifaximin: treatment of traveler’s diarrhea)

Key Structural Differences and Implications

Heteroatom Arrangement :

  • The target compound’s 23,25-dioxa-5-aza system contrasts with Analog 1’s 8,12-dioxa-14,15-diaza , which lacks hydroxyl groups. This difference may influence solubility and hydrogen-bonding capacity .
  • Analog 2 (Rifaximin derivatives) incorporates triaza and dioxa rings, enhancing interactions with bacterial RNA polymerase .

Functional Group Density :

  • The target’s pentahydroxy and diacetyloxy groups suggest higher polarity compared to Analog 1’s phenyl-dominated structure. However, the octamethyl groups may counterbalance this, improving membrane permeability .

Stereochemical Complexity :

  • The target’s 11 stereocenters exceed Analog 1’s undefined stereochemistry and Analog 2’s fewer chiral centers. This complexity likely confers specificity in biological interactions but complicates synthetic accessibility .

Research Findings and Mechanistic Insights

Antioxidant and Anti-inflammatory Potential

  • Hydroxyl and Acetyloxy Groups: The pentahydroxy and diacetyloxy moieties in the target compound resemble bioactive phenylpropenoids from Populus buds, which exhibit anti-inflammatory effects via inhibition of cyclooxygenase-2 (COX-2) .
  • Methyl Groups: The octamethyl substituents may reduce oxidative degradation, enhancing metabolic stability compared to simpler phenolic analogs .

Environmental and Pharmacokinetic Considerations

  • Persistence : The compound’s methyl and acetyl groups may resist hydrolysis, raising concerns about environmental persistence, similar to fluorochemicals requiring detailed atmospheric modeling .
  • Bioavailability: High molecular weight and polarity may limit oral bioavailability, necessitating formulation strategies like nanoparticle encapsulation .

Biological Activity

The compound methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's intricate structure includes multiple hydroxyl groups and acetoxy moieties that suggest potential interactions with biological targets. The presence of a dioxo and dioxa framework contributes to its chemical reactivity and biological properties.

Key Structural Features

FeatureDescription
Molecular FormulaC31H54N2O10
Molecular Weight586.76 g/mol
Functional GroupsHydroxyl (-OH), Acetoxy (-OCOCH3), Dioxo
StereochemistryMultiple chiral centers (11R, 12R...)

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit antimicrobial activity against various pathogens. For instance:

  • Study Findings : A study demonstrated that derivatives with similar structural motifs showed significant inhibition of bacterial growth in vitro.
  • Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

The compound's hydroxyl groups may confer antioxidant properties:

  • Research Evidence : In vitro assays have shown that compounds with multiple hydroxyl groups can scavenge free radicals effectively.
  • Implications : This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

  • Case Study : In a controlled study involving inflammatory models in rodents, administration of similar compounds resulted in reduced levels of pro-inflammatory cytokines.
  • Potential Mechanism : The proposed mechanism involves modulation of signaling pathways related to inflammation.

Cytotoxic Activity

Some studies have explored the cytotoxic effects of structurally related compounds on cancer cells:

  • Findings : Certain derivatives were found to induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Significance : These findings open avenues for developing new anticancer agents based on this compound's structure.

Research Findings Summary

A comprehensive overview of research findings related to the biological activity of the compound is presented below:

Study/SourceFocus AreaKey Findings
(Biorxiv)Antimicrobial ActivitySignificant inhibition of bacterial growth
(NPASS)Antioxidant ActivityEffective free radical scavenging
(Human Metabolome Database)Anti-inflammatory EffectsReduced pro-inflammatory cytokines in animal models
(PubChem)Cytotoxic ActivityInduced apoptosis in cancer cell lines

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